Pimaric Acid

Beschreibung

Contextualizing Pimaric Acid within Diterpenoid Natural Products

Diterpenoids are a class of chemical compounds composed of four isoprene (B109036) units, resulting in a structure with 20 carbon atoms. This compound belongs to the pimarane (B1242903) class of diterpenes, distinguished by its specific tricyclic structure. lipidmaps.orgwikidata.org Diterpenoids are widely distributed in nature, particularly in plants, where they serve various ecological roles. This compound is classified as a resin acid, a group of diterpenoids found in the resins of trees. nih.govwikipedia.org Other notable resin acids include abietic acid, isothis compound, levothis compound, and neoabietic acid, many of which are isomers of this compound, sharing the same molecular formula but differing in their structural arrangements. fishersci.co.uk Cyclic diterpenes, including the abietane (B96969) and pimarane types, form the basis of natural resins obtained from families like Coniferae. wikipedia.org

Historical Perspectives and Emerging Research Trajectories of this compound Investigations

The investigation into this compound has a history rooted in the study of natural resins. Early research in the 19th century, such as that by Amédée Cailliot, involved isolating and studying acids from turpentine. wikipedia.org Although this compound was identified, detailed studies were initially hampered by variations in the purity of samples obtained from different sources. wikipedia.org The understanding of its chemical structure and properties developed over time, leading to its classification as a distinct resin acid.

Emerging research trajectories for this compound extend beyond its basic chemical characterization and natural occurrence. Current investigations are exploring its diverse biological activities and potential applications in various fields. This includes research into its interactions with biological systems and its potential as a starting material for the synthesis of other compounds. fishersci.nonih.gov

Current Research Landscape and Significance of this compound

The current research landscape surrounding this compound is multifaceted, focusing on its chemical versatility and biological properties. Studies are actively investigating its anti-inflammatory, antimicrobial, and antioxidant effects. fishersci.nonih.govlipidmaps.orgthegoodscentscompany.comnih.govontosight.ai Research findings indicate that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential in addressing inflammatory conditions. thegoodscentscompany.comontosight.ai Its antimicrobial activity against certain bacteria and fungi has also been demonstrated. nih.govlipidmaps.orgthegoodscentscompany.comontosight.airesearchgate.net

Furthermore, this compound and its derivatives are being explored for potential applications in materials science and biotechnology. fishersci.no Its use in the production of varnishes and adhesives highlights its industrial significance. fishersci.nolipidmaps.org Interest also exists in utilizing this compound as a building block for biodegradable polymers. ontosight.ai Research into modifications of this compound, such as esterification and oxidation, is also ongoing to explore the potential of derived compounds in synthetic organic chemistry. nih.gov The study of this compound's effects on cellular processes, such as its impact on matrix metalloproteinase-9 (MMP-9) production and cell migration, contributes to understanding its biological mechanisms. wikipedia.orgwikidata.org Investigations into its effects on vascular smooth muscle also represent a current area of research. ontosight.ai

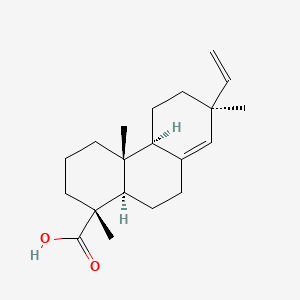

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-APQLOABGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858728 | |

| Record name | alpha-Pimaricacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-27-5 | |

| Record name | Pimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIMARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Pimaricacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88R98Z71NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pimaric Acid Biosynthesis and Metabolic Engineering Strategies

Elucidation of Enzymatic Pathways in Pimaric Acid Biosynthesis

The conversion of GGPP to this compound involves the formation of the pimarane (B1242903) skeleton followed by specific oxidative modifications. mdpi.com

Functional Characterization of Diterpene Synthases in Pimarane Skeleton Formation

Diterpene synthases (diTPSs) are crucial enzymes that catalyze the initial cyclization of GGPP to form the diverse array of diterpene skeletons. mdpi.comjmb.or.kr In the context of this compound biosynthesis, specific diTPSs are responsible for generating the pimarane skeleton. These enzymes can be classified into Class I and Class II based on their catalytic mechanisms. nih.gov Class II diTPSs typically catalyze the protonation-initiated cyclization of GGPP to form bicyclic intermediates like copalyl diphosphate (B83284) (CPP), while Class I diTPSs catalyze ionization-initiated reactions of prenyl diphosphates, often leading to further cyclization and rearrangement. nih.govnih.govnih.gov

Studies on conifers like Picea abies (Norway spruce) and Abies grandis (Grand fir) have identified diTPSs involved in the formation of diterpene resin acid precursors, including those with the pimarane skeleton. nih.govnih.govresearchgate.net For instance, the levopimaradiene/abietadiene synthase (PaLAS) from Picea abies has been reported to produce a mixture of diterpene hydrocarbons, including pimaradiene isomers, from GGPP, although some detected products might be artifacts from the dehydration of unstable intermediates. nih.govresearchgate.net Another enzyme from Picea abies, isopimaradiene synthase (PaPS), specifically produces isopimaradiene. nih.gov

Functional characterization studies, including those involving recombinant enzymes expressed in heterologous systems like E. coli, have been instrumental in understanding the specific products of these synthases. nih.govresearchgate.netnih.gov For example, a single amino acid change (A723S) in Abies grandis abietadiene synthase (AgAS) was shown to switch its product profile from primarily abietadienes to largely pimaradienes, specifically isopimara-7,15-diene (B154818) and sandaracopimara-8(14),15-diene. nih.govresearchgate.netrsc.orgrsc.org This highlights the subtle structural features within the enzyme active site that dictate the reaction outcome and the specific diterpene skeleton formed.

Recent research has also identified monofunctional Class I diTPSs in species like jack pine (Pinus banksiana) and lodgepole pine (Pinus contorta) that produce pimaradiene or a combination of isopimaradiene and sandaracopimaradiene (B157912) from (+)-CPP, demonstrating different enzymatic strategies for pimarane formation. oup.com

Role of Cytochrome P450 Enzymes (CYP720B Subfamily) in this compound Diversification

Following the formation of the diterpene hydrocarbon skeleton by diTPSs, cytochrome P450 monooxygenases (P450s) catalyze oxidative modifications, leading to the formation of diterpene resin acids, including this compound. researchgate.netnih.govmdpi.com The CYP720B subfamily of P450s plays a central role in this process in conifers. researchgate.netnih.govmdpi.com

CYP720B enzymes are known to catalyze consecutive three-step oxidations, typically at the C-18 position of the diterpene olefin substrate, converting it sequentially into an alcohol, an aldehyde, and finally a carboxylic acid. nih.govmdpi.commdpi.com Members of the CYP720B subfamily in conifer genomes fall into distinct clades (I-IV), and different clades may exhibit preferences for different diterpene substrates. researchgate.netnih.govmdpi.com

Functional characterization of CYP720B enzymes from species like Pinus taeda (loblolly pine) (PtCYP720B1) and Picea sitchensis (Sitka spruce) (PsCYP720B4) has shown that these clade III enzymes are multisubstrate and multifunctional, catalyzing the oxidation of various diterpene olefins, including precursors to this compound. nih.govnih.gov While clade III enzymes are involved in the formation of this compound, isothis compound, and sandaracothis compound, clade I enzymes appear to utilize different substrates, such as 13-hydroxy-8(14)-abietene. nih.govnih.gov

The diversity of diterpene resin acids in conifers is a result of the combined activities and substrate promiscuity of different diTPSs and CYP720B enzymes. mdpi.comresearchgate.net

Stereochemical Control Mechanisms in this compound Biosynthesis

Stereochemical control is critical in diterpene biosynthesis, as enzymes precisely control the formation of chiral centers and the stereochemistry of cyclic products. researchgate.netacs.orgrsc.orgnih.gov The cyclization of the acyclic GGPP precursor by diTPSs involves complex reaction mechanisms that dictate the stereochemistry of the resulting cyclic diterpene skeleton, such as the pimarane framework. nih.govacs.org

Studies on diterpene synthases have revealed that subtle changes in the enzyme's active site, even single amino acid substitutions, can significantly impact the stereochemical outcome and the specific diterpene isomer produced. nih.govresearchgate.netrsc.orgrsc.orgacs.orgacs.org For example, the single residue switch observed in Abies grandis abietadiene synthase (AgAS:A723S) leading to pimaradiene production highlights the role of specific residues in guiding the cyclization pathway and controlling the stereochemistry at positions like C13. nih.govresearchgate.netrsc.orgrsc.org The formation of the isopimarenyl carbocation intermediate is a key step in the cyclization to both abietane (B96969) and pimarane skeletons, and the subsequent deprotonation or rearrangement steps, influenced by the enzyme environment, determine the final product stereochemistry. researchgate.netrsc.orgacs.org

Furthermore, the precise positioning and orientation of the GGPP substrate within the enzyme active site, as well as the controlled timing of protonation and deprotonation events, are crucial for achieving the correct stereochemistry of the pimarane skeleton. acs.orgacs.org

Genetic Basis and Transcriptional Regulation of this compound Production

Identification of Biosynthetic Gene Clusters Encoding this compound Synthesis

In some organisms, genes encoding enzymes involved in a specific metabolic pathway are physically clustered together in the genome. While the term "gene cluster" is often associated with microbial secondary metabolism (e.g., polyketide or non-ribosomal peptide biosynthesis), evidence suggests some degree of functional clustering or co-localization of diterpene biosynthesis genes in plants, particularly in conifers. researchgate.netscribd.comresearchgate.net

Transcriptome sequencing and genomic studies in conifers have led to the identification of candidate genes encoding diTPSs and CYP720B enzymes involved in diterpene resin acid biosynthesis, including those likely contributing to this compound production. mdpi.commdpi.comresearchgate.netnih.gov While a tightly organized "this compound biosynthetic gene cluster" in the sense of microbial operons may not be present, the identification of families of diTPS and CYP720B genes in conifer genomes indicates a genetic basis for the diversity of diterpene resin acids. researchgate.netnih.govmdpi.comresearchgate.net

Studies in species like slash pine (Pinus elliottii) and loblolly pine (Pinus taeda) have identified multiple members of the CYP720B subfamily, and their genomic organization and relationships have been analyzed. mdpi.com Similarly, various diTPS genes involved in producing different diterpene skeletons, including pimarane precursors, have been identified in conifers. oup.comresearchgate.net

Transcriptional Regulation and Expression Profiling of this compound Pathway Genes

The expression of genes involved in this compound biosynthesis is subject to complex transcriptional regulation, which can be influenced by developmental stage, tissue type, and environmental factors, such as wounding or insect attack. researchgate.netmdpi.comwikipedia.orgoup.com

Transcriptional profiling studies, utilizing techniques like RNA sequencing and quantitative PCR, have provided insights into the expression patterns of this compound pathway genes in different conifer tissues and under various conditions. mdpi.comresearchgate.net For instance, studies in masson pine (Pinus massoniana) have shown differential expression of diterpenoid biosynthesis-related genes, including diTPS and GGPPS genes, in trunk xylem and needles, correlating with oleoresin yield. researchgate.net

The expression levels of CYP720B genes have also been shown to increase after conifers are injured, suggesting their role in the induced defense response involving diterpene resin acid production. mdpi.com Analysis of cis-acting elements in the promoters of CYP720B genes suggests their involvement in adversity resistance. mdpi.com

Understanding the transcriptional regulatory networks controlling these genes is crucial for metabolic engineering efforts aimed at enhancing this compound production.

Rational Design and Metabolic Engineering for Enhanced this compound Production

Metabolic engineering offers promising strategies to enhance the production of valuable natural products like this compound, particularly through the development of microbial cell factories. nih.govjmb.or.krresearchgate.net Rational design in metabolic engineering involves targeted modifications to cellular pathways to increase the flux towards the desired product and minimize the formation of byproducts. nih.govresearchgate.net This can include strategies such as enhancing the supply of precursors, optimizing enzyme activity, and eliminating competing pathways. nih.gov

Strategies for Targeted Gene Disruption and Pathway Reconstitution

Targeted gene disruption and pathway reconstitution are key strategies in metabolic engineering to redirect metabolic flux and optimize the production of specific compounds. Gene disruption, often achieved through techniques like gene knockout, can be used to eliminate or reduce the activity of enzymes in competing pathways that divert precursors away from this compound biosynthesis. nih.govresearchgate.net For instance, disrupting genes involved in the biosynthesis of other abundant diterpene resin acids or unrelated metabolic products can potentially increase the availability of GGPP and downstream intermediates for this compound synthesis.

Pathway reconstitution involves introducing or overexpressing genes encoding the necessary enzymes for this compound biosynthesis in a host organism. This typically includes genes for diTPSs that produce the pimarane skeleton and CYP720B enzymes that catalyze the oxidation steps. oup.comresearchgate.netcore.ac.uk By reconstituting the complete or a modified biosynthetic pathway in a suitable host, it is possible to establish a system for de novo production of this compound from a simple carbon source. researchgate.net

Research findings highlight the importance of specific enzymes in the this compound pathway. For example, studies on isothis compound biosynthesis, which shares similarities with this compound synthesis, have identified diTPS-ISO and CYP720B4 as key enzymes. researchgate.netcore.ac.uknih.gov CYP720B4 is a multifunctional enzyme that catalyzes the oxidation of isopimaradiene to isothis compound. oup.comresearchgate.netcore.ac.uk While specific gene disruption strategies solely focused on this compound production are not extensively detailed in the provided context, the principles applied to other diterpenoids, such as the disruption of competitive pathways or the enhancement of precursor supply, are relevant. nih.govresearchgate.net

Development of Heterologous Systems for this compound Biosynthesis

Developing heterologous systems involves transferring the genes encoding the this compound biosynthetic pathway into a non-native host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.govjmb.or.kr These microorganisms offer advantages as chassis organisms due to their rapid growth, established genetic tools, and amenability to fermentation processes. nih.govresearchgate.net

The process typically involves cloning the genes for the relevant diTPS(s) and CYP720B enzyme(s) from a this compound-producing plant species and expressing them in the chosen microbial host. core.ac.uk Challenges in developing heterologous systems for diterpenoid production often include ensuring efficient expression of plant enzymes, particularly membrane-bound P450s, and optimizing the supply of the precursor GGPP and necessary cofactors like NADPH. nih.govresearchgate.net

Studies on heterologous expression of diterpenoid pathways, including those for isothis compound, have demonstrated the feasibility of producing these compounds in microbial hosts. oup.comresearchgate.netresearchgate.netcore.ac.uknih.gov For instance, expressing the isothis compound pathway enzymes (diTPS-ISO and CYP720B4) in Nicotiana benthamiana leaves resulted in the production of isothis compound. researchgate.netcore.ac.uknih.gov Co-expression of upstream pathway enzymes, such as 1-deoxyxylulose-5-phosphate synthase (DXS) and GGPP synthase (GGPPS), which are considered rate-limiting for diterpenoid production, has been shown to increase the accumulation of the target compound. core.ac.uknih.gov

While direct examples of heterologous systems specifically engineered for high-level this compound production are not prominently featured in the search results, the success in producing other diterpenoids in heterologous hosts like yeast and E. coli indicates the potential for similar approaches for this compound. nih.govjmb.or.krresearchgate.net Strategies employed for other diterpenoids, such as optimizing codon usage, using strong promoters, targeting enzymes to specific cellular compartments, and engineering the host's central metabolism to increase precursor supply, can be applied to this compound biosynthesis. nih.govresearchgate.net

Here is a table listing the chemical compounds mentioned and their PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 644084 |

| Geranylgeranyl diphosphate | 5281001 |

| (+)-Copalyl diphosphate | 138307 |

| Isothis compound | 119406 |

| Sandaracothis compound | 643970 |

| Abietic acid | 10568 |

| Neoabietic acid | 5281097 |

| Levothis compound | 10468 |

| Palustric acid | 123051 |

| Dehydroabietic acid | 10470 |

| Isopimaradiene | 138306 |

| 13-hydroxy-8(14)-abietene | Not readily available on PubChem |

| 13-hydroxy-8(14)-abietic acid | Not readily available on PubChem |

| ent-kaurenoic acid | 644062 |

| ent-kaurene | 442048 |

| 1-deoxyxylulose-5-phosphate | 125850 |

| DXS | N/A (enzyme) |

| GGPPS | N/A (enzyme) |

| CYP720B | N/A (protein subfamily) |

| CYP720B4 | N/A (enzyme) |

| diTPS | N/A (enzyme class) |

| diTPS-ISO | N/A (enzyme) |

| NADPH | 5885 |

Table: Key Enzymes and Their Roles in Diterpene Resin Acid Biosynthesis

| Enzyme Class/Subfamily | Specific Enzyme Examples (from search results) | Role in Biosynthesis | Relevant Diterpene Products |

| Diterpene Synthases (diTPS) | diTPS-ISO, LAS, PcmPIM1, PbmPIM1, PcmISO1, PbmISO1 | Catalyze cycloisomerization of GGPP to form diterpene olefin skeletons (e.g., pimaradiene, isopimaradiene). | Pimaradiene, Isopimaradiene, Sandaracopimaradiene, Abietadiene, Levopimaradiene, Palustradiene, Neoabietadiene |

| Cytochrome P450s (CYP720B subfamily) | CYP720B1, CYP720B2, CYP720B4, CYP720B12 | Catalyze stepwise oxidations of diterpene olefins to form diterpene resin acids. | This compound, Isothis compound, Sandaracothis compound, Abietic acid, Neoabietic acid, Levothis compound, Palustric acid, Dehydroabietic acid |

Table: Examples of Heterologous Expression Systems for Diterpenoid Production

| Host Organism | Target Diterpenoid(s) | Key Enzymes Expressed (Examples) | Outcome/Findings | Source |

| Nicotiana benthamiana | Isothis compound | diTPS-ISO, CYP720B4, DXS, GGPPS | Achieved production of isothis compound; Co-expression of DXS and GGPPS increased accumulation. | core.ac.uknih.gov |

| Saccharomyces cerevisiae | Isothis compound, Abietic acid | PsCYP720B4, ScGGPPS/PaLAS/AtCPR | Demonstrated in vivo formation of isothis compound and abietic acid. | oup.com |

| Saccharomyces cerevisiae | Levothis compound | Not specified in detail | Achieved production of levothis compound; Metabolic engineering strategies improved titer. | researchgate.net |

| Escherichia coli | Various diterpenoids | Various plant diterpene synthases and P450s | Exploited as chassis cells for producing various diterpenoids. | nih.govjmb.or.kr |

Pharmacological and Biological Activities of Pimaric Acid: Mechanistic Insights

Anti-inflammatory Mechanisms of Pimaric Acid

This compound demonstrates anti-inflammatory activity through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators and Cytokine Networks by this compound

Inflammation is a complex process involving the release of various signaling molecules, including pro-inflammatory mediators and cytokines. This compound has been shown to interfere with the production and activity of these key players in the inflammatory cascade.

Tumor Necrosis Factor-alpha (TNF-α) and interleukins (ILs), such as IL-1β and IL-6, are crucial pro-inflammatory cytokines that play significant roles in initiating and amplifying inflammatory responses. Studies have indicated that this compound can suppress the expression and production of these cytokines. For instance, this compound has been shown to inhibit TNF-α-induced responses in human aortic smooth muscle cells (HASMCs). researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.org Acanthoic acid, a pimaradiene diterpene structurally related to this compound, has been observed to inhibit the production of IL-1 and TNF-α in silica-stimulated human monocytes/macrophages by up to 90% at concentrations ranging from 0.1 to 10 µg/ml without exhibiting cytotoxic effects. nih.gov Another related compound, pimaradienoic acid, inhibited carrageenan-induced peritoneal production of TNF-α and IL-1β in mice. nih.gov Additionally, 4-epi-pimaric acid showed significant suppression of TNF-α expression in human neutrophils, suggesting its anti-inflammatory activity. nih.gov

Table 1: Effect of this compound and Analogs on Pro-inflammatory Cytokine Production

| Compound | Cell Type/Model | Stimulus | Cytokine Inhibited | Key Finding | Source |

| This compound | Human Aortic Smooth Muscle Cells (HASMCs) | TNF-α | TNF-α-induced responses | Inhibitory effect observed. | researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.org |

| Acanthoic acid | Human monocytes/macrophages | Silica | IL-1, TNF-α | Up to 90% inhibition at 0.1-10 µg/ml. | nih.gov |

| Pimaradienoic acid | Carrageenan-induced peritoneal inflammation (mice) | Carrageenan | TNF-α, IL-1β | Inhibited peritoneal production. | nih.gov |

| 4-epi-Pimaric acid | Human neutrophils | - | TNF-α | Significant suppression of expression. | nih.gov |

| Pimaradienoic acid | LPS-induced cells | LPS | IL-6 | Inhibited production in previous in vitro studies. | acs.org |

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are crucial transcription factors that regulate the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines and matrix metalloproteinases. This compound has been shown to downregulate the activity of both NF-κB and AP-1. researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.orgncats.ionih.gov In TNF-α-induced HASMCs, this compound reduced the nuclear levels of NF-κB p65 and decreased the binding activity of NF-κB and AP-1 transcription factors. researchgate.netchemfaces.comnih.govcabidigitallibrary.org This modulation contributes significantly to its anti-inflammatory effects. Pimaradienoic acid also demonstrated inhibition of NF-κB activation. acs.org

Table 2: this compound's Effects on NF-κB and AP-1 Signaling

| Compound | Cell Type/Model | Stimulus | Target Pathways | Observed Effect | Source |

| This compound | Human Aortic Smooth Muscle Cells (HASMCs) | TNF-α | NF-κB, AP-1 | Reduced nuclear NF-κB p65 levels, decreased binding activity. | researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.orgnih.gov |

| Pimaradienoic acid | Various (in vivo and in vitro) | Various | NF-κB | Inhibition of activation. | acs.org |

Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are central to cellular responses to inflammatory stimuli and the regulation of gene expression. This compound has been observed to inhibit the activation of these pathways. In TNF-α-stimulated HASMCs, this compound inhibited the phosphorylation of ERK1/2, p38, and JNK. researchgate.netchemfaces.comnih.govmedchemexpress.comcabidigitallibrary.org Another study found that this compound isolated from Aralia cordata inhibited the LPS-induced phosphorylation of p38 MAPK and ERK1/2 in RAW 264.7 cells. nih.gov This regulation of MAPK signaling is another key mechanism contributing to this compound's anti-inflammatory properties.

Table 3: this compound's Effects on MAPK Signaling

| Compound | Cell Type/Model | Stimulus | MAPK Pathways Affected | Observed Effect | Source |

| This compound | Human Aortic Smooth Muscle Cells (HASMCs) | TNF-α | ERK1/2, p38, JNK | Inhibited phosphorylation. | researchgate.netchemfaces.comnih.govmedchemexpress.comcabidigitallibrary.org |

| This compound | RAW 264.7 cells | LPS | p38, ERK1/2 | Inhibited phosphorylation; no effect on JNK. nih.gov | nih.gov |

This compound in Matrix Metalloproteinase (MMP-9) Regulation and Cellular Migration

Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix, playing a role in tissue remodeling, inflammation, and cell migration. This compound has been shown to inhibit the production and activity of MMP-9. In TNF-α-stimulated HASMCs, this compound reduced MMP-9 mRNA expression, protein levels, and promoter activity in a concentration-dependent manner (5-20 µM). researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.org This inhibition of MMP-9 is linked to the downregulation of NF-κB and AP-1 pathways. researchgate.netchemfaces.comnih.govlabscoop.comcabidigitallibrary.org Furthermore, this compound inhibited TNF-α-induced HASMC migration, a process significantly influenced by MMP-9 activity. researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.org

Table 4: this compound's Effects on MMP-9 and Cell Migration in HASMCs

| Compound | Cell Type | Stimulus | Target | Observed Effect | Concentration Range | Source |

| This compound | HASMCs | TNF-α | MMP-9 mRNA | Reduced expression. | 5-20 µM | researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.org |

| This compound | HASMCs | TNF-α | MMP-9 protein | Reduced levels. | 5-20 µM | researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.org |

| This compound | HASMCs | TNF-α | MMP-9 promoter | Reduced activity. | 5-20 µM | researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.org |

| This compound | HASMCs | TNF-α | Cellular migration | Inhibited migration/invasion. | Dose-dependent, 20 µg/ml labscoop.com | researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.org |

Anti-atherosclerotic Potential of this compound

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaque in arteries, involving smooth muscle cell migration and matrix metalloproteinase activity. This compound's ability to inhibit MMP-9 production and HASMC migration suggests a potential anti-atherosclerotic effect. researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.orgtargetmol.com Activation of MMP-9 and smooth muscle cell migration are implicated in neointimal formation and atherosclerosis. researchgate.netchemfaces.comnih.govcabidigitallibrary.org By inhibiting these processes, this compound may help to mitigate the progression of atherosclerosis.

Table 5: this compound's Anti-atherosclerotic Potential

| Compound | Relevant Mechanism | Link to Atherosclerosis | Observed Effect | Source |

| This compound | Inhibition of MMP-9 production | MMP-9 involved in neointimal formation and atherosclerosis. researchgate.netchemfaces.comnih.govcabidigitallibrary.org | Inhibitory action on MMP-9 production in TNF-α-induced HASMCs. researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.orgtargetmol.com | researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.orgtargetmol.com |

| This compound | Inhibition of Human Aortic Smooth Muscle Cell migration | SMC migration involved in neointimal formation and atherosclerosis. researchgate.netchemfaces.comnih.govcabidigitallibrary.org | Inhibited TNF-α-stimulated HASMC migration/invasion. researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.org | researchgate.netchemfaces.comnih.govmedchemexpress.comlabscoop.comcabidigitallibrary.org |

Anticancer Research and Molecular Targets of this compound

This compound demonstrates anticancer effects by targeting multiple cellular processes critical for cancer cell survival and proliferation nih.govmedchemexpress.comfrontierspartnerships.org. Its mechanisms of action involve the induction of programmed cell death and the disruption of cellular machinery essential for tumor growth and metastasis nih.govmedchemexpress.comfrontierspartnerships.org.

This compound-Induced Apoptosis in Malignant Cells

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines nih.govfrontierspartnerships.org. This is a crucial mechanism for eliminating damaged or cancerous cells and is often dysregulated in malignancies nih.govfrontierspartnerships.org. Studies utilizing techniques such as DAPI staining and TUNEL assay have provided evidence of apoptosis induction by this compound in cancer cells nih.govfrontierspartnerships.org. Morphological alterations characteristic of apoptosis, such as cell shrinkage and membrane blebbing, have also been observed in treated cancer cells medchemexpress.com.

A significant aspect of this compound's pro-apoptotic activity involves the activation of caspase-dependent cascades nih.govfrontierspartnerships.org. Caspases are a family of proteases that play a central role in the execution phase of apoptosis nih.govfrontierspartnerships.org. Research indicates that the cytotoxic effects of this compound are mediated through these caspase-dependent pathways nih.govfrontierspartnerships.org. Western blotting analysis has revealed an increase in the expression of caspase-3 following this compound treatment, further supporting the involvement of caspases in the induced apoptosis nih.govfrontierspartnerships.org.

This compound influences the balance between pro-apoptotic and anti-apoptotic proteins, shifting it towards cell death nih.govfrontierspartnerships.org. Studies have specifically examined the expression levels of key proteins such as BAX, BCL-2, and p-53 nih.govfrontierspartnerships.org. Western blotting analysis has demonstrated that this compound treatment leads to an enhanced expression of pro-apoptotic proteins like BAX and p-53 nih.govfrontierspartnerships.org. Conversely, the expression of the anti-apoptotic protein BCL-2 is diminished upon treatment with this compound nih.govfrontierspartnerships.org. This modulation of protein expression contributes significantly to the induction of apoptosis in malignant cells nih.govfrontierspartnerships.org.

Here is a summary of the observed changes in protein expression:

| Protein | Role in Apoptosis | Effect of this compound Treatment |

| BAX | Pro-apoptotic | Enhanced expression |

| BCL-2 | Anti-apoptotic | Diminished expression |

| p-53 | Pro-apoptotic | Enhanced expression |

Endoplasmic Reticulum Stress Response and Cell Cycle Modulation by this compound

This compound has been shown to induce endoplasmic reticulum (ER) stress, another pathway that can lead to apoptosis in cancer cells nih.govmedchemexpress.comfrontierspartnerships.org. The ER is involved in protein folding and lipid synthesis, and its dysfunction can trigger stress responses nih.gov. This compound treatment has been associated with an increase in the expression levels of proteins related to ER stress, including p-PERK, PERK, AT-4, CHOP, and IRE-1 nih.govfrontierspartnerships.org. These findings suggest that ER stress plays a role in the cytotoxicity induced by this compound nih.govfrontierspartnerships.org.

In addition to inducing ER stress, this compound also affects the cell cycle in cancer cells nih.govmedchemexpress.comfrontierspartnerships.org. Cell cycle regulation is crucial for controlling cell division, and its disruption can inhibit cancer cell proliferation nih.govfrontierspartnerships.org. Flow cytometry analysis has shown that this compound treatment results in cell cycle arrest, specifically in the G2/M phase nih.govfrontierspartnerships.org. This arrest prevents cancer cells from dividing and multiplying nih.govfrontierspartnerships.org.

Anti-migratory Effects of this compound in Cancer Models

Cancer cell migration is a critical step in tumor invasion and metastasis nih.govfrontierspartnerships.org. This compound has demonstrated anti-migratory effects in cancer models nih.govmedchemexpress.comfrontierspartnerships.org. In vitro wound healing assays have been used to assess the impact of this compound on cell migration nih.govfrontierspartnerships.org. These studies have shown that this compound significantly suppresses the migration of cancer cells in a dose-dependent manner nih.govfrontierspartnerships.org. This inhibition of migration suggests a potential role for this compound in preventing the spread of cancer nih.govfrontierspartnerships.org. This compound has also been shown to inhibit the production and migration of human aortic smooth muscle cells by downregulating NF-κB and AP-1, and inhibiting MAPK signaling nih.govchemfaces.comresearchgate.net.

Preclinical Efficacy Studies of this compound in Ovarian Carcinoma and Other Cancers

Preclinical studies have investigated the efficacy of this compound in various cancer types, with a notable focus on ovarian carcinoma nih.govmedchemexpress.comfrontierspartnerships.org. In human ovarian cancer cells (PA-1), this compound has been shown to induce cytotoxicity in a dose-dependent manner, while exhibiting less toxicity towards normal ovarian epithelial cells (T1074) nih.govfrontierspartnerships.org. This selective cytotoxicity is a desirable characteristic for potential anticancer agents nih.govfrontierspartnerships.org.

The observed anticancer effects in ovarian cancer cells are mediated through the induction of ER stress, caspase-dependent apoptosis, cell cycle arrest, and inhibition of cell migration, as discussed in the preceding sections nih.govfrontierspartnerships.org. While the research highlights this compound as a potential anticancer agent against ovarian carcinoma, further investigations are necessary to validate these initial findings and explore its efficacy in other cancer types nih.govfrontierspartnerships.org. Studies on other diterpenoids and natural compounds have shown activity against various cancers, including leukemia, colon cancer, breast cancer, and melanoma, suggesting the potential for broader activity of this class of compounds mdpi.comsemanticscholar.orgmdpi.com.

Here is a summary of preclinical findings in ovarian cancer cells:

| Effect Observed | Mechanism Involved |

| Cytotoxicity | Dose-dependent |

| Apoptosis Induction | Caspase-dependent cascade |

| Protein Modulation | Increased BAX, p-53; Decreased BCL-2 |

| ER Stress Induction | Increased p-PERK, PERK, AT-4, CHOP, IRE-1 expression |

| Cell Cycle Arrest | G2/M phase arrest |

| Migration Inhibition | Suppression of cell migration |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 220338 |

| BAX | 587 |

| BCL-2 | 664 |

| p-53 | 2893 |

| Caspase-3 | 836 |

| PERK | 5685 |

| CHOP | 3175 |

| IRE-1 | 2081 |

| NF-κB | 9410 |

| AP-1 | 175911 |

| Cyclin-B1 | 594 |

| MMP-9 | 4125 |

| TNF-α | 5359585 |

| GRP78 | 9451 |

| AT-4 | 5318509 |

| p-PERK | N/A |

| p-c-Jun | N/A |

| Jun-D | 3727 |

| p-ATF2 | N/A |

| MAPK | 23533 |

| ERK1/2 | 5604/5605 |

| p38 | 1432 |

| JNK | 5599 |

| Cyclin-B1 | 594 |

| DAPI | 2954 |

| TUNEL | N/A |

| MTT | 6380 |

| PA-1 cells | N/A |

| T1074 cells | N/A |

| Aralia cordata | N/A |

| Pinus nigra | N/A |

| Abies holophylla | N/A |

| Obatoclax | 11822705 |

| Levothis compound | 10116 |

| Sandaracothis compound | 6433437 |

| 4-epi-Pimaric acid | 6433438 |

| Maleothis compound | 10117 |

| Dihydroquinothis compound | N/A |

| Abietic acid | 10583 |

| Oleanolic acid | 10494 |

| Maslinic acid | 6453374 |

| Betulinic acid | 64971 |

| Fusidic acid | 26910 |

| Cholic acid | 221504 |

| TEMPO | 27236 |

| Temozolomide | 5394 |

| Taxifolin | 439528 |

| Cucurbitacin I | 165712 |

| α, β-thujone | 121056 |

| Valosin-containing protein inhibitors | N/A |

| ABT-737 | 11822705 |

| GYY4137 | 10040073 |

| Garcinone E | 119514 |

| Elaiophylin | 441249 |

| Dioscin | 161298 |

| Niclosamide | 4479 |

| Isorhamnetin | 5281654 |

| LvHemB1 | N/A |

| VDAC1 | 9631 |

| HIF-1α | 10738 |

| Src | 6714 |

| Akt | 207 |

| Stat3 | 6774 |

| Fas | 355 |

| TNF-R1 | 7132 |

| Caspase 8 | 841 |

| Caspase 9 | 842 |

| OMA1 | 115207 |

| OPA1 | 4945 |

| GRP78 | 9451 |

| IRE1α | 2081 |

| p-JNK | N/A |

| sXBP1 | N/A |

| WEE1 | 7465 |

| AZD1775 | 16766397 |

| GRP78 | 9451 |

| Bip | 9451 |

| OSE | N/A |

| FTE | N/A |

| BRCA1 | 672 |

| PARP inhibitors | N/A |

| PD-1 antibodies | N/A |

| MDM2 | 4193 |

| MDM4 | 4194 |

| Nutlins | N/A |

| Nutlin 3a | 11433190 |

| ABT-263 | 24823954 |

| GX15-070 | 11822705 |

| Temozolomide | 5394 |

| Taxifolin | 439528 |

| Longipinocarvone | 102460 |

| Doxorubicin | 31703 |

| K. galanga L. | N/A |

| Pycnarrhena cauliflora Diels. | N/A |

| Zileuton | 5708 |

| Curcumin | 9695 |

| Hexahydrocurcumin | 6917065 |

| Tetrahydrocurcumin | 107517 |

| R273H mutant p53 | N/A |

| HTB-180 cells | N/A |

| HTB-119 cells | N/A |

| Iberiotoxin | 16129780 |

| Phloretin | 10275 |

| Ibrutinib | 24821584 |

| Docetaxel | 148124 |

| IFN-γ | 3459 |

| HLA class I | N/A |

| CTLs | N/A |

| Viguiera arenaria | N/A |

| Pinus oocarpa | N/A |

| Trametes laccases | N/A |

| Aralia cachemirica L. | N/A |

| Xylopia Aethiopica | N/A |

| Obatoclax | 11822705 |

| Levothis compound | 10116 |

| PA-1 | N/A |

| T1074 | N/A |

| A2780 cells | N/A |

| A549 cells | N/A |

| CCL-151 cells | N/A |

| HeLa cells | N/A |

| HepG2 cells | N/A |

| CaCo-2 cells | N/A |

| SK-MEL-28 cells | N/A |

| MCF-7 cells | N/A |

| HT-29 cells | N/A |

| B16F1 cells | N/A |

| HEp-2 cells | N/A |

| Melipona fasciculata | N/A |

| Saos-2 cells | N/A |

| M1 cells | N/A |

| HGSOC | N/A |

| MDM2/P53 | N/A |

| Bcl2/Bak | N/A |

| c-Myc/Max | N/A |

| Bak | 632 |

| c-Myc | 4609 |

| Max | 4149 |

| TIMBAL | N/A |

| WEE1i | N/A |

| GRP78 | 9451 |

| AZD1775 | 16766397 |

| sXBP1 | N/A |

| MPTP | N/A |

| cyt c | 1357 |

| Apaf-1 | 317 |

| caspase-9 | 842 |

| OMA1 | 115207 |

| OPA1 | 4945 |

| saikosaponin-A | 162612 |

| caspase-12 | 100506742 |

| Dezocine | 5213 |

| p-JNK | N/A |

| G0/G1 phase | N/A |

| Sub-G1 phase | N/A |

| PI3K/AKT Signaling pathway | N/A |

| PI3K | 5295 |

| AKT | 207 |

| ROS | 963 |

| MMP | N/A |

| VDAC1 | 9631 |

| Tandem mass tag proteomics | N/A |

| Network pharmacology | N/A |

| Hed | N/A |

| HIF-1α | 10738 |

| Src | 6714 |

| Stat3 | 6774 |

| Fas | 355 |

| TNF-R1 | 7132 |

| Cathepsin B | 1510 |

| Pro-cathepsin B | N/A |

| Isorhamnetin | 5281654 |

| NF-κB p65 | 4790 |

| c-Fos | 2353 |

| Jun-D | 3727 |

| ATF2 | 227 |

| U0126 | 60846 |

| SB253580 | 135401 |

| SP600125 | 116068 |

| BK channels | N/A |

| Phloretin | 10275 |

| Iberiotoxin | 16129780 |

| Mdm2/P53 | N/A |

| Bcl2/Bak | N/A |

| c-Myc/Max | N/A |

| TIMBAL | N/A |

| PubChem BioAssay | N/A |

| Nutlin 3a | 11433190 |

| ABT-263 | 24823954 |

| GX15-070 | 11822705 |

| Temozolomide | 5394 |

| Taxifolin | 439528 |

| Longipinocarvone | 102460 |

| Doxorubicin | 31703 |

| K. galanga L. | N/A |

| Pycnarrhena cauliflora Diels. | N/A |

| Zileuton | 5708 |

| Curcumin | 9695 |

| Hexahydrocurcumin | 6917065 |

| Tetrahydrocurcumin | 107517 |

| R273H mutant p53 | N/A |

| HTB-180 cells | N/A |

| HTB-119 cells | N/A |

| Iberiotoxin | 16129780 |

| Phloretin | 10275 |

| Ibrutinib | 24821584 |

| Docetaxel | 148124 |

| IFN-γ | 3459 |

| HLA class I | N/A |

| CTLs | N/A |

| Viguiera arenaria | N/A |

| Pinus oocarpa | N/A |

| Trametes laccases | N/A |

| Aralia cachemirica L. | N/A |

| Xylopia Aethiopica | N/A |

| Obatoclax | 11822705 |

| Levothis compound | 10116 |

| PA-1 | N/A |

| T1074 | N/A |

| A2780 cells | N/A |

| A549 cells | N/A |

| CCL-151 cells | N/A |

| HeLa cells | N/A |

| HepG2 cells | N/A |

| CaCo-2 cells | N/A |

| SK-MEL-28 cells | N/A |

| MCF-7 cells | N/A |

| HT-29 cells | N/A |

| B16F1 cells | N/A |

| HEp-2 cells | N/A |

| Melipona fasciculata | N/A |

| Saos-2 cells | N/A |

| M1 cells | N/A |

| HGSOC | N/A |

| MDM2/P53 | N/A |

| Bcl2/Bak | N/A |

| c-Myc/Max | N/A |

| Bak | 632 |

| c-Myc | 4609 |

| Max | 4149 |

| TIMBAL | N/A |

| PubChem BioAssay | N/A |

| WEE1i | N/A |

| GRP78 | 9451 |

| AZD1775 | 16766397 |

| sXBP1 | N/A |

| MPTP | N/A |

| cyt c | 1357 |

| Apaf-1 | 317 |

| caspase-9 | 842 |

| OMA1 | 115207 |

| OPA1 | 4945 |

| saikosaponin-A | 162612 |

| caspase-12 | 100506742 |

| Dezocine | 5213 |

| p-JNK | N/A |

| G0/G1 phase | N/A |

| Sub-G1 phase | N/A |

| PI3K/AKT Signaling pathway | N/A |

| PI3K | 5295 |

| AKT | 207 |

| ROS | 963 |

| MMP | N/A |

| VDAC1 | 9631 |

| Tandem mass tag proteomics | N/A |

| Network pharmacology | N/A |

| Hed | N/A |

| HIF-1α | 10738 |

| Src | 6714 |

| Stat3 | 6774 |

| Fas | 355 |

| TNF-R1 | 7132 |

| Cathepsin B | 1510 |

| Pro-cathepsin B | N/A |

| Isorhamnetin | 5281654 |

| NF-κB p65 | 4790 |

| c-Fos | 2353 |

| Jun-D | 3727 |

| ATF2 | 227 |

| U0126 | 60846 |

| SB253580 | 135401 |

| SP600125 | 116068 |

| BK channels | N/A |

| Phloretin | 10275 |

| Iberiotoxin | 16129780 |

| Mdm2/P53 | N/A |

| Bcl2/Bak | N/A |

| c-Myc/Max | N/A |

| TIMBAL | N/A |

| PubChem BioAssay | N/A |

Anticancer Research and Molecular Targets of this compound

This compound demonstrates anticancer effects by interacting with several key cellular pathways essential for the survival, growth, and spread of cancer cells nih.govmedchemexpress.comfrontierspartnerships.org. Its mechanisms of action are centered around inducing programmed cell death and disrupting the cellular machinery that supports tumor progression nih.govmedchemexpress.comfrontierspartnerships.org.

This compound-Induced Apoptosis in Malignant Cells

A significant finding in the study of this compound is its ability to induce apoptosis in various cancer cell lines nih.govfrontierspartnerships.org. Apoptosis is a fundamental biological process crucial for eliminating abnormal or cancerous cells, and its dysregulation is a hallmark of cancer nih.govfrontierspartnerships.org. Studies employing techniques such as DAPI staining and TUNEL assays have provided clear evidence of this compound's capacity to induce apoptosis in cancer cells nih.govfrontierspartnerships.org. Furthermore, characteristic morphological changes associated with apoptosis, including cell shrinkage and membrane blebbing, have been observed in cancer cells treated with this compound medchemexpress.com.

The pro-apoptotic activity of this compound is notably linked to the activation of caspase-dependent cascades nih.govfrontierspartnerships.org. Caspases are a family of proteases that serve as critical executioners in the apoptotic pathway nih.govfrontierspartnerships.org. Research indicates that the cytotoxic effects mediated by this compound are dependent on these caspase pathways nih.govfrontierspartnerships.org. Western blotting analysis has specifically shown an increase in the expression of caspase-3 following treatment with this compound, providing further support for the involvement of caspases in the induction of apoptosis nih.govfrontierspartnerships.org.

This compound influences the delicate balance between proteins that promote apoptosis (pro-apoptotic) and those that inhibit it (anti-apoptotic), favoring the induction of cell death nih.govfrontierspartnerships.org. Investigations have focused on the expression levels of key regulatory proteins such as BAX, BCL-2, and p-53 nih.govfrontierspartnerships.org. Western blotting analysis has revealed that this compound treatment leads to an increased expression of pro-apoptotic proteins, including BAX and p-53 nih.govfrontierspartnerships.org. Conversely, the expression of the anti-apoptotic protein BCL-2 is reduced following exposure to this compound nih.govfrontierspartnerships.org. This targeted modulation of protein expression plays a significant role in driving malignant cells towards apoptosis nih.govfrontierspartnerships.org.

Here is a summary of the observed changes in protein expression:

| Protein | Role in Apoptosis | Effect of this compound Treatment |

| BAX | Pro-apoptotic | Enhanced expression |

| BCL-2 | Anti-apoptotic | Diminished expression |

| p-53 | Pro-apoptotic | Enhanced expression |

Endoplasmic Reticulum Stress Response and Cell Cycle Modulation by this compound

This compound has been shown to trigger endoplasmic reticulum (ER) stress, which can serve as an alternative pathway leading to apoptosis in cancer cells nih.govmedchemexpress.comfrontierspartnerships.org. The ER is vital for protein folding and lipid synthesis, and its dysfunction can activate stress responses nih.gov. Treatment with this compound has been associated with elevated expression levels of proteins involved in the ER stress response, including p-PERK, PERK, AT-4, CHOP, and IRE-1 nih.govfrontierspartnerships.org. These findings suggest that ER stress contributes to the cytotoxic effects induced by this compound nih.govfrontierspartnerships.org.

In addition to inducing ER stress, this compound also impacts the cell cycle of cancer cells nih.govmedchemexpress.comfrontierspartnerships.org. Precise regulation of the cell cycle is essential for controlling cell division, and its disruption can impede cancer cell proliferation nih.govfrontierspartnerships.org. Flow cytometry analysis has demonstrated that this compound treatment induces cell cycle arrest, specifically at the G2/M phase nih.govfrontierspartnerships.org. This arrest mechanism prevents cancer cells from undergoing division and proliferation nih.govfrontierspartnerships.org.

Anti-migratory Effects of this compound in Cancer Models

The migration of cancer cells is a crucial step in the processes of tumor invasion and metastasis nih.govfrontierspartnerships.org. This compound has exhibited anti-migratory properties in various cancer models nih.govmedchemexpress.comfrontierspartnerships.org. In vitro wound healing assays have been employed to evaluate the effect of this compound on cell migration nih.govfrontierspartnerships.org. These studies have indicated that this compound significantly suppresses the migration of cancer cells in a dose-dependent manner nih.govfrontierspartnerships.org. This inhibition of migration suggests that this compound may have a role in preventing the spread of cancer nih.govfrontierspartnerships.org. This compound has also been reported to inhibit the production and migration of human aortic smooth muscle cells by downregulating NF-κB and AP-1, and inhibiting MAPK signaling nih.govchemfaces.comresearchgate.net.

Preclinical Efficacy Studies of this compound in Ovarian Carcinoma and Other Cancers

Preclinical studies have explored the efficacy of this compound in various cancer types, with a particular focus on ovarian carcinoma nih.govmedchemexpress.comfrontierspartnerships.org. In human ovarian cancer cells (PA-1), this compound has been observed to induce cytotoxicity in a dose-dependent manner, while showing lower toxicity towards normal human ovarian epithelial cells (T1074) nih.govfrontierspartnerships.org. This selective toxicity profile is a favorable characteristic for potential anticancer agents nih.govfrontierspartnerships.org.

The anticancer effects observed in ovarian cancer cells are attributed to the induction of ER stress, caspase-dependent apoptosis, cell cycle arrest, and inhibition of cell migration, as detailed in the preceding sections nih.govfrontierspartnerships.org. While current research highlights this compound's potential as an anticancer agent against ovarian carcinoma, further investigations are needed to confirm these initial findings and assess its efficacy in other cancer types nih.govfrontierspartnerships.org. Studies on other natural compounds and diterpenoids have demonstrated activity against a range of cancers, including leukemia, colon cancer, breast cancer, and melanoma, suggesting the potential for broader anticancer activity within this class of compounds mdpi.comsemanticscholar.orgmdpi.com.

Here is a summary of preclinical findings in ovarian cancer cells:

| Effect Observed | Mechanism Involved |

| Cytotoxicity | Dose-dependent |

| Apoptosis Induction | Caspase-dependent cascade |

| Protein Modulation | Increased BAX, p-53; Decreased BCL-2 |

| ER Stress Induction | Increased p-PERK, PERK, AT-4, CHOP, IRE-1 expression |

| Cell Cycle Arrest | G2/M phase arrest |

| Migration Inhibition | Suppression of cell migration |

Antimicrobial Properties and Biofilm Inhibition by this compound

This compound exhibits significant antimicrobial properties against a range of bacteria and fungi, making it a potential candidate for developing antimicrobial agents, especially against resistant strains .

Antibacterial and Antifungal Activity Spectrum of this compound

This compound has demonstrated antibacterial activity against various bacteria, including Paenibacillus larvae, the causative agent of American foulbrood disease in bees researchgate.nettandfonline.com. Studies have shown that this compound has a minimal inhibitory concentration (MIC) of 6.25 µg/ml against P. larvae after 48 hours and produces an inhibitory zone of 10 to 14 mm in agar (B569324) diffusion tests researchgate.nettandfonline.com. 4-epi-Pimaric acid, a derivative, has shown MIC values in the range of 4-16 μg/ml against oral cavity pathogens, with minimum bactericidal concentrations (MBC) two to four times higher than the MIC researchgate.netnih.gov.

This compound and other resin acids, such as abietic, isopimaric, neoabietic, and palustric acid, have been reported to have antibacterial effects primarily against Gram-positive bacterial strains ncsu.edu. Rosin (B192284), which contains this compound, has shown antibacterial activity against Gram-positive Staphylococcus aureus and Streptococcus pneumonia, and also against Gram-negative Escherichia coli and Salmonella enterica ncsu.edu.

While the primary focus in the search results is on antibacterial activity, some sources mention antifungal properties of this compound . Propolis, which can contain this compound, has shown antifungal effects against various fungi, including Candida albicans and plant pathogenic fungi like Fusarium oxysporum cabidigitallibrary.orgwits.ac.za.

Mechanistic Studies on Microbial Cell Membrane Disruption by this compound

Research suggests that this compound disrupts the plasma membrane of bacteria. Studies on Paenibacillus larvae treated with this compound showed leakage of intracellular material with optical density at 260-nm and 280-nm, indicating rupture of the cell membrane researchgate.nettandfonline.comresearchgate.net. Similarly, increased propidium (B1200493) iodide staining and leakage of 260- and 280-nm absorbing material in Streptococcus mutans treated with 4-epi-pimaric acid suggest disruption of the cytoplasmic membrane structure nih.govchemfaces.com. The antibacterial activity of resin acids is associated with the malfunction of the cell wall energy synthesis after contact with the acids ncsu.edu.

Anti-biofilm Formative Properties of this compound

This compound has been shown to inhibit biofilm formation in a dose-dependent manner. It inhibited the formation of Paenibacillus larvae biofilm researchgate.nettandfonline.comresearchgate.net. 4-epi-Pimaric acid significantly inhibited biofilm formation by Streptococcus mutans, an oral pathogen, at various growth phases, and confocal microscopy revealed that it inhibited the clumping and attachment of S. mutans researchgate.netnih.gov. Targeting pathogens within biofilms is a promising strategy due to the increased resistance of bacteria in this state researchgate.net.

Synergistic Antimicrobial Interactions of this compound with Existing Therapeutics

This compound has demonstrated synergistic effects when combined with existing antibiotics. A checkerboard assay showed an additive effect of this compound with tetracycline (B611298) and terramycin (B10799068) against Paenibacillus larvae, with a fractional inhibitory concentration (FIC) index value of 0.75 researchgate.nettandfonline.comresearchgate.net. This suggests that combining this compound with conventional antibiotics could potentially enhance their efficacy, particularly against resistant strains researchgate.nettandfonline.com.

Antioxidant Capacity and Protection against Oxidative Stress by this compound

This compound possesses antioxidant properties, which contribute to its potential therapeutic applications ontosight.aibiosynth.com.

Free Radical Scavenging Activity of this compound

This compound can neutralize free radicals, thereby protecting cells from oxidative stress . Studies evaluating the antioxidant potential of fruit peel waste containing beta-Pimaric acid as a major bioactive compound have indicated high antioxidant potential through DPPH, ABTS, and FRAP assays amazon.comsemanticscholar.org. While one study using the DPPH assay showed no antioxidant activity of pimaradienoic acid (a pimarane-type diterpene) compared to quercetin, other research supports the free radical scavenging ability of compounds found in extracts containing this compound mdpi.comnih.gov. For instance, a modified gelatin-based film containing rosin (a source of this compound) showed high DPPH and ABTS free radical scavenging activities researchgate.net. Pimaradienoic acid also demonstrated the ability to scavenge the ABTS cation and reduce iron, contributing to its anti-inflammatory mechanism by maintaining antioxidant activity nih.gov.

This compound's Influence on Endogenous Antioxidant Defense Systems

Oxidative stress arises when the delicate balance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant defense systems to neutralize them is disrupted acs.orgnih.gov. This imbalance can lead to cellular damage and contribute to various pathological conditions acs.orgnih.gov. Studies suggest that this compound may exert biological effects, in part, through modulating these antioxidant defense systems.

Research on Aralia continentalis, which contains this compound, indicated that some of its constituents exhibit significant anti-inflammatory activity, potentially linked to their ability to reduce oxidative stress researchgate.net. Specifically, studies have shown that this compound can inhibit the production of nitric oxide (NO), a reactive nitrogen species, and suppress inflammatory cytokines like TNF-α and IL-1β researchgate.net. Furthermore, this compound has been observed to maintain paw skin antioxidant activity by influencing levels of reduced glutathione (B108866), scavenging ABTS cations, reducing iron, and inhibiting superoxide (B77818) anion production researchgate.net.

While direct comprehensive studies focusing solely on this compound's influence on a wide range of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) are not extensively detailed in the provided search results, the observed reduction in oxidative stress markers and enhancement of certain antioxidant activities suggest a role for this compound in supporting the endogenous antioxidant defense. researchgate.net

Neuromodulatory and Vasorelaxant Actions of this compound

This compound has demonstrated notable effects on the nervous and vascular systems, particularly through its modulation of ion channel activity and its influence on vasoconstriction.

Modulation of Ion Channel Activity (e.g., K+ and Ca2+ Channels) by this compound

This compound has been identified as a modulator of ion channels, particularly potassium (K⁺) and calcium (Ca²⁺) channels, which are critical regulators of cellular excitability and vascular tone researchgate.netacs.orgrupress.orgjst.go.jp. Studies have shown that this compound can act as an opener of large-conductance Ca²⁺-activated K⁺ (BKCa) channels researchgate.netacs.orgresearchgate.netncats.io. Activation of BKCa channels leads to an efflux of potassium ions, causing membrane hyperpolarization acs.orgjst.go.jp.

In addition to activating BKCa channels, this compound has been shown to inhibit voltage-dependent Ca²⁺ channels (VDCCs) researchgate.netmtroyal.ca. VDCCs regulate calcium influx into cells, and their inhibition reduces intracellular calcium concentration researchgate.netjst.go.jpmtroyal.ca. The dual action of activating BKCa channels and inhibiting VDCCs contributes to the observed physiological effects of this compound researchgate.netmtroyal.ca.

Research using recombinant rodent Kv channels indicated that this compound modulates their activity, with enhancement observed at low potentials researchgate.net. This modulation can shift the voltage-activation relationships of certain Kv channels researchgate.net.

Studies on the molecular basis of this compound's action on BK channels suggest that lipophilic residues, such as Phe³³² in the S5 segment of KV1.1-KV2.1 channels, may be critical for its effects, providing insights for drug development targeting these channels researchgate.net.

This compound's Effects on Vasoconstriction and Pulmonary Arterial Smooth Muscle Physiology

This compound has demonstrated vasorelaxant properties, particularly in the context of pulmonary arterial smooth muscle researchgate.netmtroyal.canih.gov. Studies in rat pulmonary arterial smooth muscles (PASMs) have shown that this compound attenuates vasoconstriction induced by agents like high K⁺ or endothelin-1 (B181129) researchgate.netmtroyal.canih.gov. This effect is mediated by the compound's influence on ion channels researchgate.netmtroyal.ca.

The mechanism underlying this compound's vasorelaxant action in PASMs involves the dual effects of activating BKCa channels and inhibiting VDCCs researchgate.netmtroyal.canih.gov. By increasing potassium currents and decreasing calcium influx, this compound leads to the relaxation of smooth muscle cells and a reduction in vasoconstriction researchgate.netmtroyal.canih.gov. This suggests this compound's potential as a vasorelaxant for conditions involving vascular tension mdpi.comnih.gov.

While some studies on other pimarane-type diterpenes like ent-8(14),15-pimaradien-3β-ol have also shown vasorelaxant activities in rat aorta, the specific effects and mechanisms can vary between different pimarane (B1242903) derivatives chemfaces.com.

Data on the effects of this compound on vasoconstriction in rat pulmonary arterial smooth muscle are summarized in the table below:

| Inducing Agent | This compound Effect on Vasoconstriction | Proposed Mechanism |

| High K⁺ | Attenuated Vasoconstriction | BKCa channel activation, VDCC inhibition |

| Endothelin-1 | Attenuated Vasoconstriction | BKCa channel activation, VDCC inhibition |

Antiviral Investigations of this compound

Investigations into the antiviral properties of this compound are an emerging area of research. While the provided search results offer some insights, comprehensive data on this compound's direct antiviral activity against a wide range of viruses is limited.

Rosin soap, which contains this compound among other resin acids, has shown virucidal activity against pathogenic human enveloped viruses, including influenza A virus (IAV), respiratory syncytial virus (RSV), and SARS-CoV-2 asm.org. This virucidal effect was found to be dependent on the concentration of the rosin soap asm.org. However, it's important to note that this activity is attributed to the mixture of resin acids and fatty acids present in rosin soap, and the specific contribution of this compound within this mixture requires further elucidation asm.org.

Prediction models, such as PASS-online, have suggested that certain resin acid derivatives, including those related to the this compound structure, may possess antiviral activity against viruses like the influenza virus semanticscholar.org. However, these are predictive results and require experimental validation semanticscholar.org.

While the direct antiviral mechanisms of isolated this compound are not extensively detailed in the provided information, its presence in natural products with reported antiviral properties, such as certain plant extracts and propolis, suggests a potential area for future research wikipedia.orgsemanticscholar.orgrsc.org. Propolis, which contains this compound, has been studied for its various biological activities, including antiviral effects nih.govresearchgate.net.

Further dedicated studies are needed to specifically evaluate the antiviral efficacy of isolated this compound against different viruses and to understand the underlying mechanisms of action.

Structure Activity Relationships Sar and Synthetic Modifications of Pimaric Acid

Comprehensive SAR Studies for Pimaric Acid's Diverse Biological Activities

This compound, a diterpenoid resin acid, has demonstrated a spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govelsevierpure.com Structure-activity relationship studies are crucial in elucidating the molecular features responsible for these biological actions, paving the way for the design of more potent and selective derivatives.

The core pimarane (B1242903) skeleton is a key determinant of its bioactivity. Modifications to this tricyclic system can significantly impact its therapeutic potential. For instance, the presence and position of double bonds within the structure are critical. The slight structural differences between this compound and its isomers, such as abietic acid, can lead to notable variations in their efficacy as, for example, large conductance Ca2+-activated K+ (BK) channel openers. researchgate.net

For its anticancer activity , studies on human ovarian cancer cells have shown that this compound induces cytotoxicity through endoplasmic reticulum stress, caspase-dependent apoptosis, and cell cycle arrest at the G2/M phase. nih.govresearchgate.net The carboxylic acid group is a key functional group in many drug designs and plays a significant role in the bio-systems. researchgate.net The cytotoxic effects are mediated by the upregulation of pro-apoptotic proteins like BAX and p53, and the downregulation of the anti-apoptotic protein BCL-2. nih.gov Furthermore, this compound has been shown to inhibit cell migration in ovarian cancer cells. nih.gov

In terms of antibacterial activity , this compound has shown efficacy against various pathogens. Notably, it exhibits significant activity against Paenibacillus larvae, the causative agent of American foulbrood disease in bees, with a minimum inhibitory concentration (MIC) of 6.25 µg/ml. elsevierpure.comresearchgate.net Its mechanism of action involves the disruption of the bacterial plasma membrane, leading to the leakage of intracellular components. elsevierpure.comresearchgate.net this compound also inhibits biofilm formation in a dose-dependent manner and shows an additive effect when combined with antibiotics like tetracycline (B611298) and terramycin (B10799068). elsevierpure.comresearchgate.net

The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways. It has been observed to inhibit the production of pro-inflammatory mediators and cytokines. For instance, it can inhibit TNF-α-induced responses in human aortic smooth muscle cells. This inhibition is mediated through the suppression of the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK.

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives aims to enhance their therapeutic efficacy and selectivity. nih.govmdpi.comnih.gov This involves strategic chemical modifications of the parent molecule to optimize its interaction with biological targets.

Derivatization Strategies (e.g., Peptide-like Substituents) and Their Impact on Bioactivity

One effective strategy for modifying this compound is the introduction of peptide-like substituents at the carboxyl group. nih.gov This approach has been shown to yield derivatives with significant cytotoxic activity against a panel of cancer cell lines. nih.gov Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools for creating libraries of α-acyloxycarboxamides and α-acylaminocarboxamides of diterpene acids. nih.gov

These modifications can dramatically influence the bioactivity of the parent compound. For example, derivatives of dehydroabietic acid and levothis compound diene adducts with peptide-like fragments have demonstrated submicromolar and micromolar growth inhibitory concentrations (GI50) against various human cancer cell lines. nih.gov The nature of the substituents introduced plays a crucial role in determining the potency and selectivity of the resulting compounds. nih.gov

Exploration of Novel Chemical Scaffolds Based on this compound

Comparative Analysis of this compound Isomers and Their Pharmacological Profiles

This compound co-exists in nature with several of its isomers, each possessing a unique stereochemistry and, consequently, distinct pharmacological profiles. wikipedia.org A comparative analysis of these isomers is essential for understanding their structure-activity relationships and identifying the most promising candidates for therapeutic development.

| Compound | Key Biological Activities | Notable Research Findings |

| 4-epi-Pimaric Acid | Antibacterial, Anti-biofilm, Anti-inflammatory | Exhibits potent activity against oral cavity pathogens with MIC values in the range of 4-16 μg/ml. nih.gov It inhibits biofilm formation by Streptococcus mutans and suppresses TNF-α expression in human neutrophils. nih.gov |

| Levothis compound | Antibacterial, Cardiovascular, Antioxidant | A major constituent of pine oleoresin, it plays a role in the defense mechanisms of conifers against insects and pathogens. wikipedia.orgnih.gov Its diene adducts and their derivatives have shown antitumor effects. nih.gov |

| Isothis compound | Anticancer, Antibacterial, Ion Channel Regulation | Demonstrates significant anticancer activity against breast cancer cell lines (IC50 of 6.81 µM in MDA-MB-231 and MCF-7 cells). researchgate.net It is a potent opener of large-conductance calcium-activated K+ (BK) channels. It also shows activity against multidrug-resistant strains of Staphylococcus aureus (MICs of 32-64 µg/mL). nih.gov |

| Sandaracothis compound | Anti-inflammatory | Reduces the contraction of phenylephrine-induced pulmonary arteries with an EC50 of 43.93 μM. chemsrc.com |

4-epi-Pimaric acid has demonstrated significant potential as an antibacterial and anti-biofilm agent, particularly against pathogens found in the oral cavity. nih.gov Its ability to disrupt bacterial membranes and inhibit inflammatory responses makes it a promising candidate for applications in oral health. nih.gov

Levothis compound , a major component of pine resin, is known for its role in plant defense. wikipedia.org Its chemical reactivity, influenced by the position of its conjugated double bonds, has been exploited to synthesize derivatives with anticancer properties. nih.govnih.gov

Isothis compound has a broad range of biological activities. It acts as a regulator of ion channels, specifically as a potent opener of BK channels. wikipedia.org This activity may contribute to its observed anticancer effects against breast cancer cells. researchgate.net Furthermore, its antibacterial properties, especially against antibiotic-resistant bacteria, are of significant interest. nih.gov

Sandaracothis compound is primarily recognized for its anti-inflammatory effects, demonstrating vasorelaxant properties in pulmonary arteries. chemsrc.com

Advanced Analytical Methodologies for Pimaric Acid Quantification and Characterization

High-Performance Separation Techniques for Pimaric Acid and Related Compounds

Efficient separation is a critical first step in the analysis of this compound, especially when dealing with complex samples containing numerous structurally similar diterpene resin acids.

Supercritical Fluid Chromatography (SFC) for this compound Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful analytical technique for the analysis of natural products, including diterpene resin acids like this compound. nih.govresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often modified with a co-solvent such as ethanol. nih.gov This technique offers advantages over traditional liquid chromatography, including faster analysis times and improved sustainability. nih.gov

Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC) coupled with mass spectrometry has been successfully developed and validated for the separation and quantitation of multiple diterpene resin acids, including this compound, in samples like Norway spruce extracts. nih.govfrontiersin.org Separations of eight different DRAs, encompassing both abietane (B96969) and pimarane (B1242903) types, have been achieved in under 20 minutes using UHPSFC on specialized columns. nih.gov

SFC has also been used in conjunction with supercritical fluid extraction (SFE) and inline enzymatic reactions for the analysis of fatty and resin acids in complex matrices like tall oil products. oup.com This highlights the versatility of SFC in handling challenging samples.

Mass Spectrometry-Based Approaches in this compound Research

Mass spectrometry (MS) provides sensitive and selective detection and structural information for this compound and its related compounds, often hyphenated with chromatographic separation techniques.

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Structural Elucidation and Quantification

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a widely used ionization technique coupled with liquid chromatography (LC) or supercritical fluid chromatography (SFC) for the analysis of this compound. LC-ESI-MS methods have been developed for the determination of resin acids in various samples, including river water and biological fluids. diva-portal.orgresearchgate.netabbexa.com ESI-MS in negative ion mode is commonly used for the detection of resin acids, as they readily form deprotonated molecules ([M-H]-). researchgate.netnih.gov